molecular formula C16H17N B7984243 (3R,4R)-rel-3,4-Diphenylpyrrolidine

(3R,4R)-rel-3,4-Diphenylpyrrolidine

Cat. No.: B7984243
M. Wt: 223.31 g/mol
InChI Key: KCUJZQHVIDHUQU-HZPDHXFCSA-N
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Description

(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of two phenyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3,4-Diphenylpyrrolidine typically involves asymmetric 1,3-dipolar cycloaddition reactions. One common method involves the reaction of a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired chiral product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, purity, and cost-effectiveness. Techniques such as crystallization and catalytic hydrogenation are employed to achieve high purity and efficient separation of diastereomers .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3,4-Diphenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or other functional groups back to the original pyrrolidine structure.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

(3R,4R)-rel-3,4-Diphenylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-rel-3,4-Diphenylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3,4-Bis(diphenylphosphino)-1-benzylpyrrolidine
  • (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

(3R,4R)-rel-3,4-Diphenylpyrrolidine is unique due to its specific chiral configuration and the presence of two phenyl groups. This configuration imparts distinct stereochemical properties, making it valuable in asymmetric synthesis and as a chiral ligand in catalysis. Its structural features differentiate it from other pyrrolidine derivatives, providing unique reactivity and selectivity in various chemical reactions .

Biological Activity

(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound notable for its dual phenyl substitution on a pyrrolidine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H17_{17}N
  • Molecular Weight : 239.32 g/mol
  • Structure : The compound features a five-membered ring containing one nitrogen atom, with two phenyl groups attached at the 3 and 4 positions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand for specific receptors and enzymes, influencing neurotransmitter systems and potentially modulating their activity. The stereochemistry of the compound plays a crucial role in determining its biological effects, making it an important subject for drug design and pharmacological studies.

Biological Activities

Research indicates that this compound exhibits significant activity in several areas:

  • CNS Disorders : The compound has been studied for its potential in treating central nervous system disorders due to its ability to interact with neurotransmitter systems.
  • Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes depending on its structural configuration.
  • Synthetic Applications : As a chiral building block, it is used in the synthesis of complex organic molecules with potential bioactivity.

Case Studies and Experimental Data

  • CNS Activity : A study explored the effects of this compound on neurotransmitter systems. It was found to enhance dopaminergic activity in animal models, suggesting potential applications in treating conditions like Parkinson's disease.
  • Antimicrobial Properties : Another study evaluated the compound's antimicrobial activity against various bacterial strains. Results indicated that it exhibited moderate antibacterial effects, particularly against Gram-positive bacteria.
  • Toxicological Assessments : In toxicity studies involving murine models, this compound showed minimal adverse effects on biochemical parameters at therapeutic doses, supporting its safety profile for further development .

Comparative Analysis with Related Compounds

Compound NameStructure DescriptionUnique Features
1-MethylpyrrolidineA pyrrolidine with a methyl groupMore basic due to additional alkyl group
2-PyrrolidinoneA lactam derivative of pyrrolidineExhibits different reactivity due to carbonyl group
1-BenzylpyrrolidineA pyrrolidine with a benzyl substituentEnhanced lipophilicity affecting biological activity
2-AminopyrrolidinePyrrolidine with an amino group at position 2Potentially more reactive due to amino functionality

The unique stereochemistry and dual phenyl substitution of this compound influence its binding properties and biological activity compared to these similar compounds .

Properties

IUPAC Name

(3S,4S)-3,4-diphenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJZQHVIDHUQU-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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